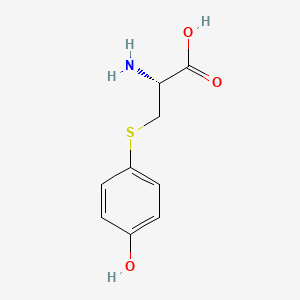
4-S-Cysteinylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-S-Cysteinylphenol can be synthesized by reacting phenol with L-cystine in boiling aqueous hydrobromic acid (HBr). The reaction mixture is then subjected to fractional crystallization to separate this compound from its isomer, 2-S-cysteinylphenol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as crystallization and purification to ensure the compound’s purity and efficacy .
Analyse Chemischer Reaktionen
Types of Reactions: 4-S-Cysteinylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in phenols makes them susceptible to oxidation, forming quinones.
Reduction: Quinones can be reduced back to hydroquinones.
Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, making it highly reactive towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) are used.
Electrophilic Substitution: Reagents such as bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Electrophilic Substitution: Formation of halogenated, nitrated, or sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
4-S-Cysteinylphenol has several scientific research applications:
Wirkmechanismus
4-S-Cysteinylphenol exerts its effects primarily through its interaction with the enzyme tyrosinase. Tyrosinase catalyzes the oxidation of this compound, leading to the formation of cytotoxic intermediates that selectively target melanotic melanoma cells . This selective toxicity is due to the compound’s ability to serve as a substrate for tyrosinase, which is highly expressed in melanoma cells .
Vergleich Mit ähnlichen Verbindungen
4-S-Cysteaminylphenol: Another sulfur-containing analog with similar properties and applications.
5-S-Cysteinyldopa: A natural catecholic amino acid involved in melanin synthesis.
2-S-Cysteinylphenol: An isomer of 4-S-Cysteinylphenol with different biological activities.
Uniqueness: this compound is unique due to its specific incorporation into melanotic melanoma cells and its potential as a targeted chemotherapeutic agent. Its selective toxicity towards melanoma cells sets it apart from other phenolic compounds .
Eigenschaften
CAS-Nummer |
73243-10-4 |
|---|---|
Molekularformel |
C9H11NO3S |
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(4-hydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H11NO3S/c10-8(9(12)13)5-14-7-3-1-6(11)2-4-7/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1 |
InChI-Schlüssel |
FVXLRXHSPYGEFL-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC(=CC=C1O)SC[C@@H](C(=O)O)N |
Kanonische SMILES |
C1=CC(=CC=C1O)SCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















